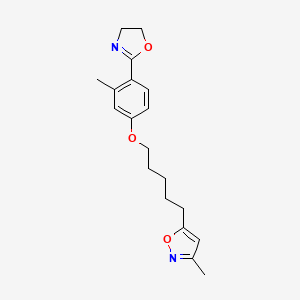
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard organic synthesis techniques involving methanol and methylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield a methoxy-substituted pyrimidine derivative.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent. Pyrimidine derivatives are known for their activity against diseases such as malaria and sleeping sickness.
Agricultural Chemistry: The compound is explored for its fungicidal properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives can inhibit mitochondrial complex I electron transport, disrupting cellular respiration in fungi . In medicinal applications, the compound may target enzymes or receptors involved in the life cycle of parasites such as Trypanosoma brucei and Plasmodium falciparum .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxypyrimidine: A simpler pyrimidine derivative with similar functional groups.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another pyrimidine derivative with a different substitution pattern.
2-Amino-4-chloro-6-methylpyrimidine: A related compound with an amino group instead of a phenyl group.
Uniqueness
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy, methyl, and phenyl groups, along with the chlorine atom, makes it a versatile compound for various applications in medicinal and agricultural chemistry.
Propriétés
Numéro CAS |
90332-47-1 |
|---|---|
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-8-10(13)11(16-12(14-8)17-2)15-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16) |
Clé InChI |
SYFZALJTXQPXCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)






![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)



